molecular formula C13H19NO4S B11056971 4-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

4-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B11056971
M. Wt: 285.36 g/mol
InChI Key: FXGYHYMHAZQKCS-UHFFFAOYSA-N
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Description

3-({2-OXO-1-OXASPIRO[45]DEC-3-EN-4-YL}AMINO)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with a unique spiro structure This compound is characterized by its spiro linkage, which involves a single atom shared between two rings, creating a distinctive three-dimensional shape

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-OXO-1-OXASPIRO[4.5]DEC-3-EN-4-YL}AMINO)-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable oxaspiro compound with an amino-thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

3-({2-OXO-1-OXASPIRO[4.5]DEC-3-EN-4-YL}AMINO)-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form higher oxidation states.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-({2-OXO-1-OXASPIRO[4.5]DEC-3-EN-4-YL}AMINO)-1LAMBDA6-THIOLANE-11-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-({2-OXO-1-OXASPIRO[4.5]DEC-3-EN-4-YL}AMINO)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. The compound’s oxo and amino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its spiro structure allows it to fit into unique binding sites, making it a valuable tool in studying enzyme mechanisms and receptor interactions.

Comparison with Similar Compounds

Similar Compounds

    Spirodiclofen: A related compound with a similar spiro structure, used as an acaricide.

    Spirotetramat: Another spiro compound with applications in pest control.

Uniqueness

3-({2-OXO-1-OXASPIRO[4.5]DEC-3-EN-4-YL}AMINO)-1LAMBDA6-THIOLANE-11-DIONE stands out due to its unique combination of functional groups and spiro structure, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

4-[(1,1-dioxothiolan-3-yl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C13H19NO4S/c15-12-8-11(13(18-12)5-2-1-3-6-13)14-10-4-7-19(16,17)9-10/h8,10,14H,1-7,9H2

InChI Key

FXGYHYMHAZQKCS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)NC3CCS(=O)(=O)C3

Origin of Product

United States

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